Cas no 847253-70-7 (3-Perylenamine, N-[1,1'-biphenyl]-3-yl-N-phenyl-)
![3-Perylenamine, N-[1,1'-biphenyl]-3-yl-N-phenyl- structure](https://www.kuujia.com/scimg/cas/847253-70-7x500.png)
847253-70-7 structure
Product name:3-Perylenamine, N-[1,1'-biphenyl]-3-yl-N-phenyl-
3-Perylenamine, N-[1,1'-biphenyl]-3-yl-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Perylenamine, N-[1,1'-biphenyl]-3-yl-N-phenyl-
- 847253-70-7
- N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine
- DTXSID50827507
-
- Inchi: InChI=1S/C38H25N/c1-3-11-26(12-4-1)28-15-7-18-30(25-28)39(29-16-5-2-6-17-29)36-24-23-34-32-20-9-14-27-13-8-19-31(37(27)32)33-21-10-22-35(36)38(33)34/h1-25H
- InChI Key: CRSMMMSYVJIHID-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8
Computed Properties
- Exact Mass: 495.198699802g/mol
- Monoisotopic Mass: 495.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 39
- Rotatable Bond Count: 4
- Complexity: 808
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
- XLogP3: 10.6
3-Perylenamine, N-[1,1'-biphenyl]-3-yl-N-phenyl- Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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